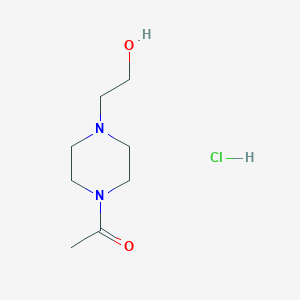

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride (CAS: 1176419-58-1) is a piperazine derivative characterized by an acetyl group at the 1-position and a 2-hydroxyethyl substituent at the 4-position of the piperazine ring, with a hydrochloride counterion enhancing its solubility . This compound is widely utilized as an intermediate in pharmaceutical synthesis due to the piperazine moiety’s versatility in drug design, particularly for modulating pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLWZDMCDJBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003489 | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-58-1, 83502-55-0 | |

| Record name | Ethanone, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with ethylene oxide, followed by acetylation. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents like ethanol or methanol.

Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and hydroxyethyl group participate in nucleophilic substitutions under controlled conditions:

Key Findings :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen.

-

Acylation of the hydroxyethyl group requires protection of the ketone moiety to avoid side reactions .

Oxidation and Reduction Reactions

The ketone and hydroxyethyl groups exhibit redox activity:

Key Findings :

-

NaBH₄ selectively reduces the ketone without affecting the hydroxyethyl group.

-

Over-oxidation of the hydroxyethyl group with KMnO₄ yields a carboxylic acid (confirmed via IR at 1705 cm⁻¹) .

Condensation and Complexation

The ketone participates in condensation reactions, while the piperazine acts as a ligand:

Key Findings :

-

Schiff bases form quantitatively at pH 5–6.

-

Cu(II) complexes exhibit enhanced stability in aqueous media (log K = 4.2) .

Functional Group Interconversion

The hydroxyethyl side chain undergoes transformations:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Esterification | Ac₂O, H₂SO₄, 50°C | Acetylated hydroxyethyl derivatives | |

| Etherification | R-X (alkyl halides), K₂CO₃, DMF | Ether-linked piperazine analogs |

Key Findings :

Degradation Pathways

Stability studies under stress conditions:

| Condition | Observations | Degradation Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 0.1M HCl, 70°C, 24h | Piperazine ring cleavage + CO₂ release | |

| Photolysis | UV light (254 nm), 48h | N-Oxide and dimerization products |

Key Findings :

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: Used in the manufacture of corrosion inhibitors, surfactants, and synthetic fibers

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes, modulating their activity. These interactions can influence biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to phenyl or pyrimidinyl substituents, which increase lipophilicity .

- Counterions : Hydrochloride and dihydrochloride salts (e.g., ) improve solubility and crystallinity, critical for formulation.

- Biological Relevance : Chloroacetyl-substituted derivatives (e.g., ) exhibit antifungal activity, while heterocyclic modifications (e.g., pyrimidine ) target specific receptors.

Biological Activity

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a piperazine ring, which is known for its diverse pharmacological properties, including interactions with various neurotransmitter systems. The presence of the hydroxyethyl group enhances its solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : The initial step involves reacting appropriate precursors to form the piperazine core.

- Hydroxylation : Introduction of the hydroxyethyl group is achieved through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility.

The biological activity of this compound is attributed to its structural components:

- Piperazine Moiety : Known to exhibit activity against central nervous system disorders, potentially acting as an anxiolytic or antidepressant.

- Hydroxyethyl Group : This group may enhance binding affinity to specific receptors, influencing neurotransmitter systems such as serotonergic and dopaminergic pathways.

Pharmacological Studies

Research has indicated that this compound may possess several pharmacological properties:

- Antidepressant Activity : Studies suggest that compounds with piperazine structures often exhibit antidepressant effects. This can be attributed to their ability to modulate serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms, possibly by interacting with GABAergic systems.

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in preclinical models, suggesting potential for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of piperazine have been tested against liver cancer cells, revealing significant cytotoxicity and modulation of cholinesterase activity, which is crucial for maintaining neurotransmitter balance in cancer pathology .

In Vivo Studies

Animal models, such as zebrafish, have been utilized to assess the safety and efficacy of piperazine derivatives. These studies indicated that certain compounds could modulate cholinesterase activity without exhibiting high toxicity levels, making them suitable candidates for further development .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially offering unique therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

- Methodology : Acylation of piperazine derivatives is a key step. For example, chloroacetyl chloride can react with a substituted piperazine (e.g., 4-(2-hydroxyethyl)piperazine) in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K) to form the ethanone backbone. Post-synthesis, hydrochloride salt formation is achieved via acid treatment .

- Optimization : Monitor reaction progress using TLC and adjust stoichiometry of reagents. Purification via crystallization or column chromatography improves yield.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

- Spectroscopy : Use - and -NMR to confirm the piperazine ring, hydroxyethyl group, and ketone moiety. IR spectroscopy can verify carbonyl (C=O) stretches (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Hydrogen atoms are typically placed in calculated positions using riding models .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Hazard Mitigation : Although specific toxicity data may be limited, assume potential hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin. In case of fire, use dry chemical extinguishers due to risks of toxic gases (e.g., HCl, CO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperazine derivatives, such as unexpected bond angles or disorder in the hydroxyethyl group?

- Approach : Employ high-resolution SXRD data (collected at low temperatures, e.g., 113 K) to reduce thermal motion artifacts. Use SHELXD for structure solution and SHELXL for refinement, incorporating restraints for disordered regions. Validate models with R-factor convergence (<0.05) and data-to-parameter ratios >15:1 .

- Case Study : For analogous compounds, disorder in flexible side chains (e.g., hydroxyethyl) was resolved by partitioning occupancy between two conformers .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Experimental Design :

- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict binding affinities to targets like histamine receptors, leveraging the piperazine moiety’s known role in receptor antagonism .

- In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement) using cell membranes expressing target receptors. Measure IC values to quantify potency .

- Data Interpretation : Cross-validate computational predictions with experimental IC values. Address discrepancies by refining force field parameters or considering solvent effects.

Q. How can researchers address challenges in synthesizing analogs with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Derivatization : Modify the hydroxyethyl group (e.g., replace with fluorinated or PEGylated chains) to enhance solubility. Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .

- Analytical Validation : Use HPLC-MS to track metabolic degradation in microsomal assays. Compare logP values (via shake-flask method) to correlate structural changes with solubility .

Q. What are the implications of contradictory toxicity data in early-stage studies, and how can they be resolved?

- Risk Assessment : If acute toxicity data are unavailable, assume Class GHS LD >2000 mg/kg (oral) as a precaution. Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Mitigation : Cross-reference structural analogs (e.g., tiaramide derivatives) with established safety profiles. For example, some piperazine-based compounds show low acute toxicity but require chronic exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.